molecular formula C34H26N2S B15159869 N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine CAS No. 651329-43-0

N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine

Cat. No.: B15159869
CAS No.: 651329-43-0
M. Wt: 494.6 g/mol
InChI Key: UOAJGJNJDIEMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic diamines This compound is characterized by the presence of four phenyl groups and a thiophene ring attached to a benzene-1,3-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzene-1,3-diamine Core: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to obtain benzene-1,3-diamine.

    Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules.

Medicine:

Industry:

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

    N~1~,N~1~,N~3~,N~3~-Tetraphenylbenzene-1,3-diamine: Lacks the thiophene ring, which may affect its electronic properties and reactivity.

    N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(pyridin-2-yl)benzene-1,3-diamine: Contains a pyridine ring instead of a thiophene ring, leading to different chemical behavior and applications.

Uniqueness: N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as organic electronics and catalysis, where the thiophene ring can enhance performance and functionality.

Properties

CAS No.

651329-43-0

Molecular Formula

C34H26N2S

Molecular Weight

494.6 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetraphenyl-5-thiophen-2-ylbenzene-1,3-diamine

InChI

InChI=1S/C34H26N2S/c1-5-14-28(15-6-1)35(29-16-7-2-8-17-29)32-24-27(34-22-13-23-37-34)25-33(26-32)36(30-18-9-3-10-19-30)31-20-11-4-12-21-31/h1-26H

InChI Key

UOAJGJNJDIEMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=CS4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.